N-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide
Description
This compound features a 4,5,6,7-tetrahydro-1-benzothiophen core substituted with a carbamoyl group at position 3, a methyl group at position 5, and a furan-2-carboxamide moiety. The carbamoyl group enhances hydrogen-bonding capacity, while the methyl group introduces steric effects and modulates lipophilicity. The furan-2-carboxamide contributes to π-π interactions and electronic polarization .
Properties
IUPAC Name |
N-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-8-4-5-11-9(7-8)12(13(16)18)15(21-11)17-14(19)10-3-2-6-20-10/h2-3,6,8H,4-5,7H2,1H3,(H2,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLKHYAIEHTQSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CO3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
The synthesis of this compound typically involves multiple steps starting from available precursors. The general synthetic route includes:
- Formation of the Benzothiophene Core : Cyclization reactions are employed to construct the benzothiophene structure.
- Introduction of Functional Groups : The carbamoyl and furan-2-carboxamide moieties are introduced through selective functionalization reactions.
The compound's molecular structure can be represented as follows:
Anticancer Properties
Recent studies indicate that derivatives of benzothiophene compounds exhibit cytostatic effects against various cancer cell lines. For instance, azomethine derivatives related to this compound have shown promising results in inhibiting cell proliferation in vitro, suggesting potential applications in cancer therapy .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory activity of similar compounds. The mechanism often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes .
Antitubercular Activity
The compound has also been evaluated for its potential antitubercular properties. Preliminary findings suggest that it may inhibit the growth of Mycobacterium tuberculosis, although further studies are required to elucidate its mechanism of action and efficacy .
Case Studies
- Study on Cytotoxicity : A study conducted on various benzothiophene derivatives demonstrated that modifications in the structure significantly influenced their cytotoxic activity against human cancer cell lines. The study reported IC50 values indicating effective inhibition at micromolar concentrations .
- Inflammation Model : In an experimental model of inflammation, the compound exhibited a reduction in edema and inflammatory markers when administered to test subjects, supporting its potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key factors influencing activity include:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of furan ring | Enhances binding affinity to biological targets |
| Substituents on benzothiophene | Modulate potency and selectivity against specific pathways |
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Key Observations :
- The carbamoyl group in the target compound provides moderate electron-withdrawing effects and hydrogen-bonding capacity, contrasting with the stronger electron-withdrawing cyano group in .
- Bromo and chlorophenyl substituents () enhance lipophilicity but reduce solubility compared to the target compound’s methyl and carbamoyl groups.
Physicochemical Properties
Key Observations :
Structural Conformations and Interactions
- Crystal Structure Insights : In related benzothiophen derivatives (e.g., ), the tetrahydrobenzothiophen ring adopts a chair-like conformation , with substituents influencing dihedral angles between aromatic systems. The carbamoyl group in the target compound may form intramolecular N–H⋯O hydrogen bonds (as seen in ), stabilizing its conformation .
- π-π Interactions : The furan-2-carboxamide in the target compound participates in weaker π-π stacking compared to chlorophenyl or dichlorophenyl substituents in analogs (), which exhibit stronger aromatic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
